molecular formula C9H10ClNO2 B180898 N-[(2-Chlorophenyl)methyl]glycine CAS No. 88720-45-0

N-[(2-Chlorophenyl)methyl]glycine

Cat. No. B180898
CAS RN: 88720-45-0
M. Wt: 199.63 g/mol
InChI Key: CBQHOZRSTUYWGQ-UHFFFAOYSA-N
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Description

“N-[(2-Chlorophenyl)methyl]glycine” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known as “®-(-)-2-Chlorophenylglycine methyl ester” and its molecular weight is 199.63 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Glycine, N-[(2-chlorophenyl)methyl]-, methyl ester” has been described from Methyl chloroacetate and 2-Chlorobenzylamine . Another process for the preparation of R(−)-α-2-chlorophenylglycine, S(+)-α-2-chlorophenylglycine, and RS-2-chlorophenylglycine derivatives has been patented .


Molecular Structure Analysis

The molecular structure of “N-[(2-Chlorophenyl)methyl]glycine” can be represented by the SMILES string COC(C@HC1=C(Cl)C=CC=C1)=O . The compound crystallizes with the space group P2 1 /c in a monoclinic system .


Physical And Chemical Properties Analysis

“N-[(2-Chlorophenyl)methyl]glycine” has a molecular weight of 199.63 . The density of similar compounds is around 1.112 g/mL at 25 °C .

Scientific Research Applications

  • Betaine Synthesis from Glycine in Extreme Halophiles : Studies have shown that extreme halophiles can synthesize betaine from glycine through a series of methylation reactions. This process involves the conversion of glycine to betaine, playing a significant role in osmotic balance and stress responses in halophilic organisms (Nyyssölä et al., 2000).

  • NMDA Receptor Co-Agonist Role in Schizophrenia Treatment : Glycine, as an NMDA receptor co-agonist, has been investigated in the treatment of schizophrenia. Studies suggest that high-dose glycine supplementation can augment the efficacy of antipsychotic medications like olanzapine and risperidone (Heresco-Levy et al., 2004).

  • Glycine N-Methyltransferase Characterization : Research on glycine N-methyltransferase, an enzyme that methylates glycine, has provided insights into its molecular structure and function. This enzyme plays a role in methyl group metabolism and may participate in detoxification processes (Fu et al., 1996).

  • Glycine Transporters in Neurotransmission : Studies on glycine transporters, which regulate synaptic glycine levels, have implications for understanding neurotransmission mechanisms in the brain. These transporters are involved in both inhibitory and excitatory neurotransmission, with potential applications in treating neuropsychiatric disorders (Wolkenberg & Sur, 2010).

  • Glycine in Activation of NMDA Receptors : Research indicates the necessity of glycine for the activation of NMDA receptors, which are crucial for numerous brain processes. This has implications for drug development targeting NMDA receptor-related disorders (Kleckner & Dingledine, 1988).

  • Glycine Role in Synaptic and Extrasynaptic Neurotransmission : Glycine's role in excitatory neurotransmission, specifically its coagonist action at NMDA receptors, has been studied to understand synaptic and extrasynaptic glycine levels and their regulation (Hársing & Mátyus, 2013).

  • Glycine-Based Optical Sensors for Neurological Research : The development of optical sensors for glycine, such as GlyFS, enables the monitoring of glycine levels in the brain. This advancement aids in understanding spatial and temporal aspects of glycine-mediated signal transmission in neurological research (Zhang et al., 2018).

  • Inhibition of Glycine N-Methyltransferase by Folate Derivatives : Studies have found that certain folate derivatives can inhibit glycine N-methyltransferase activity. This discovery has implications for the regulation of methyl group metabolism in physiological processes (Wagner et al., 1985).

properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQHOZRSTUYWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530862
Record name N-[(2-Chlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-benzylamino)-acetic acid

CAS RN

88720-45-0
Record name N-[(2-Chlorophenyl)methyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88720-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-[(2-chlorophenyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A MASOHAN, VT RAMAKRISHNAN… - …, 1981 - Sendai Institute of Heterocyclic …
Number of citations: 0

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